molecular formula C10H8N2O2 B180859 3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 5504-65-4

3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B180859
CAS No.: 5504-65-4
M. Wt: 188.18 g/mol
InChI Key: LGTJKUYVFSBOMC-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, thereby exerting the compound’s biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, potentially leading to a range of physiological and pharmacological outcomes .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antifungal , antibacterial , and antiparasitic effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. For instance, the reaction of ethyl acetoacetate with phenylhydrazine yields 3-phenyl-1H-pyrazole, which can be further oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-phenyl-1H-pyrazole can yield this compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-Phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 4-position allows for unique reactivity and potential interactions with biological targets, distinguishing it from other pyrazole derivatives .

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTJKUYVFSBOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399786
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-65-4
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of metal complexes formed with 3-phenyl-1H-pyrazole-4-carboxylic acid?

A1: this compound (H2L2) acts as a versatile ligand in the formation of metal complexes, demonstrating diverse structural motifs.

  • 1D Chains: When complexed with Nickel (Ni) in the presence of water, it forms 1-D zigzag chains, as observed in [Ni(HL2)2(H2O)2] .
  • 2D Layers: With Copper (Cu), it assembles into 2D layer structures characterized by rhomboid grids, as seen in [Cu(HL2)2]·2H2O .
  • 3D Frameworks: It forms a 3D diamondoid framework with Zinc (Zn) in [Zn(HL2)2], and a 3D NaCl-like framework in [Zn2(HL2)2(L2)], where L2 represents the deprotonated form of the acid .

Q2: How do intermolecular interactions influence the supramolecular structures formed by these metal complexes?

A2: Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in organizing the metal complexes of H2L2 into extended supramolecular networks . These interactions provide additional stability and influence the overall dimensionality of the resulting structures. For instance:

  • 2D Networks: Complexes 1-3, while possessing 0D or 1D structures at the molecular level, are assembled into 2D supramolecular networks through hydrogen bonding and π-π stacking interactions .
  • 3D Networks: Complexes 4-8 exhibit higher-order 3D supramolecular structures, again driven by these intermolecular forces . Notably, complexes 5, 6, and 8 incorporate single and double-stranded helical chains within their 3D frameworks, demonstrating the intricate architectures achievable through these interactions .

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